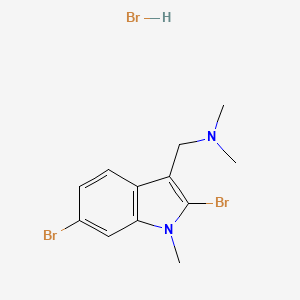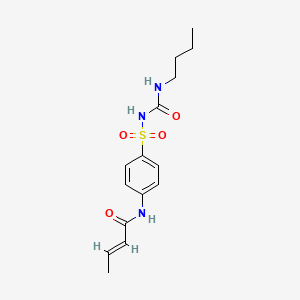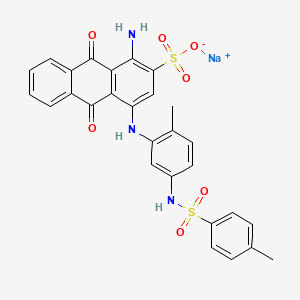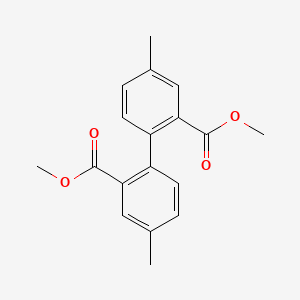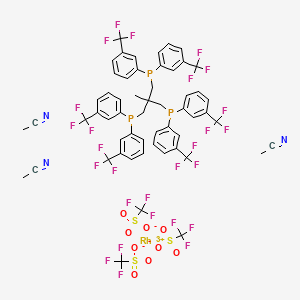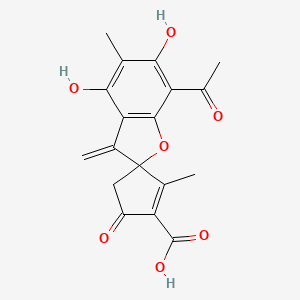
7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3'-cyclopentane)-10-ene-10-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid is a complex organic compound with a unique spirocyclic structure. Compounds with such intricate structures often exhibit interesting chemical properties and biological activities, making them valuable in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid likely involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Typical synthetic routes may include:
Formation of the Spirocyclic Core: This step might involve a cyclization reaction, where a linear precursor undergoes intramolecular reactions to form the spirocyclic structure.
Functional Group Introduction:
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Applications De Recherche Scientifique
7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential therapeutic properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and thereby affecting various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures.
Polyfunctional Compounds: Compounds with multiple functional groups like hydroxy, acetyl, and carboxylic acid groups.
Uniqueness
The uniqueness of 7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid lies in its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
546-30-5 |
|---|---|
Formule moléculaire |
C18H16O7 |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
7-acetyl-4,6-dihydroxy-2',5-dimethyl-3-methylidene-5'-oxospiro[1-benzofuran-2,3'-cyclopentene]-1'-carboxylic acid |
InChI |
InChI=1S/C18H16O7/c1-6-14(21)12-8(3)18(5-10(20)11(7(18)2)17(23)24)25-16(12)13(9(4)19)15(6)22/h21-22H,3,5H2,1-2,4H3,(H,23,24) |
Clé InChI |
JNLCDXSLOIQRQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C(=C1O)C(=O)C)OC3(C2=C)CC(=O)C(=C3C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




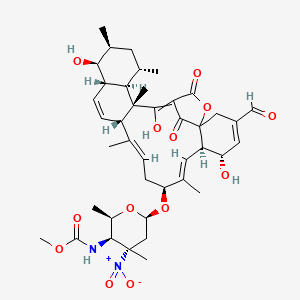
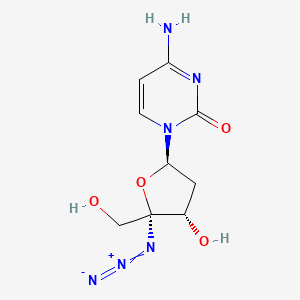

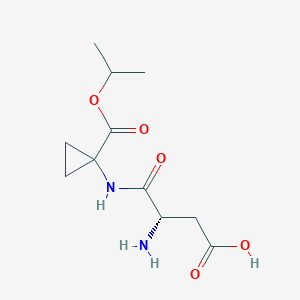
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12787427.png)
